N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester
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Overview
Description
N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester is a chemical compound with the molecular formula C20H22N2O2 and a molecular weight of 322.4 . This compound is known for its role as an intermediate in the preparation of angiotensin II type 1 receptor antagonists . It is also referred to as N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester typically involves the reaction of L-valine methyl ester hydrochloride with 2-cyano-4’-bromomethylbiphenyl . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester involves its interaction with the angiotensin II type 1 receptor . By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and an increase in blood pressure . This inhibition leads to vasodilation and a reduction in blood pressure, making it useful in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar structure.
Losartan: A compound with a similar mechanism of action but different chemical structure.
Irbesartan: Another angiotensin II receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
N-[(2’-Cyano-(1,1’-biphenyl)-4-YL)methyl]valine methyl ester is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of various angiotensin II receptor antagonists . Its ability to undergo multiple chemical reactions and its applications in different fields make it a versatile compound .
Properties
IUPAC Name |
methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHINOUCNQKQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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